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Spectroscopic Data Comparison: 2,4,6-
Triaminopyrimidine-5-carbonitrile and Its
Analogs
For researchers and professionals in drug development, a thorough understanding of the

spectroscopic characteristics of a molecule and its analogs is crucial for identification, purity

assessment, and structural elucidation. This guide provides a comparative analysis of the

available spectroscopic data for analogs of 2,4,6-Triaminopyrimidine-5-carbonitrile. While

experimental spectroscopic data for 2,4,6-Triaminopyrimidine-5-carbonitrile itself is not

readily available in the reviewed literature, this guide focuses on a selection of its close

structural analogs to provide a valuable reference for researchers in the field. The data

presented herein has been compiled from various scientific publications and databases.

Introduction to Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in chemical analysis. ¹H and

¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon

atoms, respectively. IR spectroscopy identifies the functional groups present in a molecule

based on their vibrational frequencies. Mass spectrometry determines the molecular weight
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and can provide information about the molecular formula and structure through fragmentation

patterns.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for selected analogs of 2,4,6-
Triaminopyrimidine-5-carbonitrile. These compounds share the core pyrimidine-5-

carbonitrile scaffold, with variations in the substituent groups at the 2, 4, and 6 positions. For

comparative purposes, data for 2,4,6-Triaminopyrimidine, the parent compound lacking the

nitrile group, is also included.

Table 1: ¹H NMR Spectroscopic Data

Compound Solvent
Chemical Shift (δ,
ppm) and
Multiplicity

Assignment

2,4-

Diaminopyrimidine-5-

carbonitrile

Not Specified 8.05 (s) Aromatic H

6.9 (s) 4H, NH₂

4-Amino-2-

(diethylamino)pyrimidi

ne-5-carbonitrile[1]

DMSO-d₆ 8.1 (s, 1H) pyrimidine H-6

6.8 (s, 2H) NH₂

3.4–3.6 (q, 4H) -N(CH₂CH₃)₂

1.0–1.2 (t, 6H) -N(CH₂CH₃)₂

2,4,6-

Triaminopyrimidine[2]
Not Specified See Spectrum

Data available as a

spectrum

Table 2: ¹³C NMR Spectroscopic Data
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Compound Solvent
Chemical Shift (δ,
ppm)

Assignment

2,4-

Diaminopyrimidine-5-

carbonitrile[3]

Not Specified 167.2, 166.6 C2 & C4

161.3 C6

117.0 C≡N

83.0 C5

4-Amino-2-

(diethylamino)pyrimidi

ne-5-carbonitrile[1]

Not Specified 158.9 C-2

118.5 C≡N

2,4,6-

Triazidopyrimidine-5-

carbonitrile[4]

Not Specified 166.9, 162.7 C4, C6

110.4 C≡N

80.9 C5

Table 3: IR Spectroscopic Data
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Compound Medium
Wavenumber
(cm⁻¹)

Assignment

2,4-

Diaminopyrimidine-5-

carbonitrile[3]

Not Specified 3480 ν(N-H)

3080 ν(C-H)

2188 ν(C≡N)

4-Amino-2-

(diethylamino)pyrimidi

ne-5-carbonitrile[1]

Not Specified 3325–3478 N-H stretch (NH₂)

2175–2212 C≡N stretch

1542–1649 C=C/C=N aromatic

2,4,6-

Triaminopyrimidine[5]
Solid Phase 3448-3315 ν(N-H)

1450, 1444, 1435 C-C stretching

1115 C-H in-plane bending

779
C-H out-of-plane

bending

Table 4: Mass Spectrometry Data

Compound Ionization Method m/z Assignment

4-Amino-2-

(diethylamino)pyrimidi

ne-5-carbonitrile[1]

Not Specified 191.23 [M]⁺ (molecular ion)

164 loss of HCN

136 loss of C₂H₅N
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Experimental Protocols
The following are generalized experimental methodologies for the spectroscopic techniques

cited in this guide. Specific parameters may vary between different laboratories and

instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy[6]

Instrumentation: NMR spectra are typically recorded on spectrometers operating at

frequencies of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Sample Preparation: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆,

CDCl₃).

Referencing: Chemical shifts are reported in parts per million (ppm) downfield from an

internal standard, commonly tetramethylsilane (TMS), or referenced to the residual solvent

peak.

Data Representation: Data is typically presented as: chemical shift, integration, multiplicity (s

= singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in

Hertz (Hz).

Infrared (IR) Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) spectrometers are commonly used.

Sample Preparation: Solid samples can be analyzed as a KBr pellet, a nujol mull, or using an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Spectra are typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)[6]

Instrumentation: Various types of mass spectrometers can be used, such as those employing

Electron Ionization (EI) or Electrospray Ionization (ESI).

Analysis: The instrument measures the mass-to-charge ratio (m/z) of ions. High-resolution

mass spectrometry (HRMS) can be used to determine the exact mass and elemental
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composition.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and

comparison of chemical compounds.

Sample Preparation

Spectroscopic Analysis

Data Comparison

Target Compound & Analogs Dissolution in Solvent

NMR (¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry

Comparative Data Tables Structural Interpretation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Data Comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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